molecular formula C11H20N4O2 B115537 (S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate CAS No. 140645-22-3

(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate

Cat. No. B115537
CAS RN: 140645-22-3
M. Wt: 240.3 g/mol
InChI Key: BAEVCCYGRQSYIU-SECBINFHSA-N
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Description

“(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate” is a chemical compound that belongs to the piperidine family . Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of intense research. In recent years, the synthesis of highly functionalized piperidines has been reported via multicomponent reactions involving β-ketoesters, aromatic aldehydes, and aromatic amines . This multicomponent coupling was catalyzed by TMSI in methanol at room temperature, giving desired substituted pyridines in moderate to good yields .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More specific structural details about “(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate” were not found in the available resources.


Chemical Reactions Analysis

Piperidines have been involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The exact reactions involving “(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate” were not found in the available resources.

Mechanism of Action

The exact mechanism and target molecules of piperidine derivatives are not fully understood. It is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .

Future Directions

Piperidines are significant in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future directions for “(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate” were not found in the available resources.

properties

IUPAC Name

tert-butyl (3S)-3-(azidomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15-6-4-5-9(8-15)7-13-14-12/h9H,4-8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEVCCYGRQSYIU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435360
Record name (3S)-3-azidomethyl-1-(tert-butoxycarbonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate

CAS RN

140645-22-3
Record name (3S)-3-azidomethyl-1-(tert-butoxycarbonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-methanesulfonyloxymethylpiperidine-1-carboxylic acid tert-butyl ester (19.11 g, 65.1 mmol) in N,N-dimethylformamide (125 mL) was treated with sodium azide (12.70 g, 195 mmol) and the mixture was stirred at 50° C. for 22 hours. The mixture was cooled and filtered, and the filtrate was concentrated under vacuum. The residue was dissolved in ethyl acetate, washed with water, dried over sodium sulfate, and concentrated under vacuum to provide a colorless liquid (15.34 g, 98%) which was used without further purification. 1H NMR (300 MHz, CDCl3) δ3.95 (bd, J=12 Hz, 1H), 3.86 (dt, J=13, 4 Hz, 1H), 3.22 (d, J=7 Hz, 2H), 2.87 (ddd, J=14, 11, 3 Hz, 1H), 2.68 (m, 1H), 1.9-1.6 (3H), 1.49 (m, 1H), 1.47 (s, 9H), 1.26 (m, 1H).
Quantity
19.11 g
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12.7 g
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125 mL
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Yield
98%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of Part A N-Boc-3-hydroxymethylpiperidine (27.0 g, 126 mmol) in 150 mL of dry dichloromethane under argon at 0° C. was added in order triethylamine (22.7 mL, 163 mmol) and methanesulfonyl chloride (11.7 mL, 151 mmol). The reaction was stirred at room temperature for 1.5 h and diluted with 450 mL of dichloromethane. The reaction was washed with 0° C. 1N HCl solution (2×100 mL) and brine (1×100 mL). The dichloromethane layer was dried (Na2SO4), filtered and concentrated in vacuo. The residue was dissolved in 200 mL of DMF and combined with sodium azide (24.5 g, 377 mmol). The mixture was stirred at room temperature for 33 h and the solid was filtered off. The filtrate was concentrated under pump vacuum at 45° C. The residue was partitioned between 400 mL of EtOAc and 10% sodium thiosulfate solution (2×100 mL) and brine (1×100 mL). The EtOAc layer was dried (MgSO4), filtered and concentrated in vacuo. Purification was effected by a flash column chromatography on silica gel to give 19.5 g (65%) of title azide.
Quantity
27 g
Type
reactant
Reaction Step One
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22.7 mL
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reactant
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11.7 mL
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150 mL
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24.5 g
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450 mL
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Reaction Step Three
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Yield
65%

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